Cas no 941902-76-7 (3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea)
3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-3-ylurea
- 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea
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- Inchi: 1S/C17H18N4O2/c1-23-10-9-21-12-15(14-6-2-3-7-16(14)21)20-17(22)19-13-5-4-8-18-11-13/h2-8,11-12H,9-10H2,1H3,(H2,19,20,22)
- InChI Key: SURRCIRAJGUGGA-UHFFFAOYSA-N
- SMILES: N(C1C2=C(N(CCOC)C=1)C=CC=C2)C(NC1=CC=CN=C1)=O
3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2740-0847-2μmol |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-5μmol |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-10μmol |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-20μmol |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-1mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-2mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-3mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-4mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-5mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2740-0847-10mg |
3-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-(pyridin-3-yl)urea |
941902-76-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea
Introduction to 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea (CAS No. 941902-76-7) in Modern Chemical Biology
The compound 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea, identified by its CAS number 941902-76-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic urea derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework, incorporating an indole moiety linked to a pyridine ring through a urea functional group, is engineered to interact selectively with biological targets, making it a valuable candidate for drug discovery and therapeutic development.
Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways. The indol core, known for its presence in numerous bioactive natural products and pharmaceuticals, contributes to the compound's binding affinity and specificity. Specifically, the 3-(2-methoxyethyl) substituent enhances solubility while maintaining structural integrity, facilitating its use in in vitro and in vivo assays. The pyridin-3-yl group further extends the compound's pharmacophoric properties, enabling interactions with a diverse range of protein targets.
In the context of contemporary research, 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea has been investigated for its role in modulating enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer progression. Preliminary findings suggest that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are pivotal in regulating cell proliferation and survival. The urea moiety, in particular, has been identified as a critical pharmacophore for mediating these interactions.
The synthesis of this compound involves multi-step organic reactions that carefully construct the indole-pyridine core while introducing the urea functional group at the appropriate position. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-assisted cyclizations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's accessibility but also underscore the expertise required to optimize its biological efficacy.
From a computational chemistry perspective, molecular docking studies have been instrumental in elucidating the binding mechanism of 3-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea with target proteins. These studies reveal that the compound forms stable hydrogen bonds with key residues in the active sites of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. Such interactions are essential for modulating signaling cascades that play a role in immune responses and disease pathogenesis.
The pharmacokinetic profile of this compound is another area of active investigation. Initial pharmacokinetic studies indicate that it exhibits moderate bioavailability and favorable metabolic stability, suggesting its potential for further development into an oral therapeutic agent. Additionally, its chemical structure allows for modifications that could enhance its pharmacokinetic properties without compromising biological activity.
In conclusion, 3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)urea (CAS No. 941902-76-7) stands as a testament to the innovative approaches being pursued in chemical biology. Its unique structural design, coupled with promising preclinical data, positions it as a compelling candidate for further exploration in drug development pipelines. As research continues to uncover new therapeutic applications, this compound will undoubtedly play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatments.
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